2-Amino-4-(2-trifluoromethylphenyl)pyrimidine
Description
Properties
CAS No. |
1159820-24-2 |
|---|---|
Molecular Formula |
C11H8F3N3 |
Molecular Weight |
239.20 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]pyrimidin-2-amine |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-4-2-1-3-7(8)9-5-6-16-10(15)17-9/h1-6H,(H2,15,16,17) |
InChI Key |
UTMQFRVOXZKELB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidine Core via Weinreb Amide Intermediates
The pyrimidine ring is constructed through cyclocondensation between β-keto esters and guanidine hydrochloride. A representative protocol involves alkynylation of Weinreb amides followed by microwave-assisted cyclization. For example, treatment of 3 (2-(2-aminopyrimidine)-2,2-difluoroethanol precursor) with guanidine hydrochloride (1.5 eq) and Na₂CO₃ in acetonitrile at 120°C under microwave irradiation for 50 minutes yields 2-amino-4-arylpyrimidines in 61% yield. Critical parameters include:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 120°C | <100°C: <40% |
| Base | Na₂CO₃ | K₂CO₃: ~55% |
| Solvent | MeCN | THF: ~50% |
| Microwave Irradiation | 20–30 min intervals | Conventional: <30% |
This method’s limitation lies in the multi-step synthesis of alkynyl ketone intermediates, which requires precise control over alkynylation conditions.
Palladium-Catalyzed Cross-Coupling for Aryl Functionalization
Buchwald-Hartwig Amination of Halogenated Pyrimidines
Amination of 4-chloro-2-(2-trifluoromethylphenyl)pyrimidine using Pd/C (5 wt%) under hydrogen (1.6 MPa) at 100°C for 3 hours achieves 71.4% yield. Key steps include:
Table 1: Optimization of Amination Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pd/C | 2-Me-THF | 150 | 6 | 71.4 |
| Pd(OAc)₂ | DMF | 130 | 7 | 58.2 |
| None | Ethanol | 100 | 24 | <10 |
Exceeding 160°C promotes decomposition, while polar aprotic solvents like DMF reduce selectivity.
One-Pot Multicomponent Synthesis Using HC(OEt)₃
Tandem Cyclization-Amination in Acetic Acid
A streamlined approach condenses 2-amino-3-cyanobenzofuran-5-carboxylate with HC(OEt)₃ and amines in toluene/acetic acid (3:1) at 120°C for 3 hours. For instance, reacting methyl 4-((3-(trifluoromethyl)phenyl)amino)benzofuro[2,3-d]pyrimidine-6-carboxylate under these conditions delivers the target compound in 85% yield.
Key Advantages:
-
Solvent System : Acetic acid facilitates both cyclization and amination.
-
Substrate Scope : Tolerates electron-deficient aryl amines (e.g., 3-CF₃-aniline).
-
Byproduct Mitigation : Water quenching precipitates pure product without chromatography.
Reductive Amination of Nitro Intermediates
Sodium Borohydride-Iodine Mediated Reduction
Reduction of 2-nitro-4-(2-trifluoromethylphenyl)pyrimidine using NaBH₄ (2.4 eq) and iodine in THF under reflux for 24 hours achieves quantitative yield. The mechanism involves in situ generation of BH₃·THF, which selectively reduces nitro groups to amines without affecting the pyrimidine ring.
Critical Notes:
-
Catalyst-Free : Avoids precious metal catalysts, reducing costs.
-
Scalability : Demonstrated at 10 mmol scale with 100% conversion.
-
Safety : Exothermic reaction requires slow addition of NaBH₄ at 0°C.
Comparative Analysis of Methodologies
Table 2: Method Comparison for 2-Amino-4-(2-Trifluoromethylphenyl)Pyrimidine
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 61 | 8 h | High | Moderate |
| Cross-Coupling | 71.4 | 9 h | Medium | High |
| One-Pot | 85 | 3 h | Low | High |
| Reductive Amination | 100 | 24 h | Low | Low |
The one-pot method offers the best balance of yield and efficiency, while reductive amination excels in simplicity but suffers from long reaction times[1–4].
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2-trifluoromethylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-Amino-4-(2-trifluoromethylphenyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-trifluoromethylphenyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to its target and modulate its activity, leading to the desired biological effect .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
2-Amino-4-(2-Furyl)Pyrimidine (5a) and 2-Amino-4-(2-Pyridyl)Pyrimidine (5c)
2-Amino-4-(Trifluoromethyl)Pyrimidine
- Structure : Trifluoromethyl group directly attached to the pyrimidine ring (C4) .
- Applications : Used in research for its electronic effects, but lacks the phenyl ring’s π-stacking capability, which may reduce binding interactions in biological systems compared to the target compound .
Positional Isomers: Ortho vs. Meta/Para Trifluoromethyl Substitution
2-Amino-4-[3-(Trifluoromethyl)Phenyl]Pyrimidine and 2-Amino-4-[4-(Trifluoromethyl)Phenyl]Pyrimidine
- Structural Impact :
- Hypothetical Activity : Ortho substitution might hinder binding to flat enzyme active sites compared to para analogs, which are more common in drug design .
Pyrimidinones and Extended Heterocycles
2-Amino-3-{[(E)-1,3-Benzodioxol-5-Ylmethylidene]Amino}-6-(Trifluoromethyl)-4(3H)-Pyrimidinone
- Molecular Weight : 326.24 g/mol vs. ~265 g/mol (estimated for target compound).
- Functional Groups : The benzodioxole moiety introduces additional hydrogen-bonding sites, which could enhance antimicrobial activity compared to the phenyl-CF₃ group .
- Synthetic Complexity : Requires multi-step reactions (e.g., condensation with aldehydes), whereas the target compound’s synthesis may be more straightforward .
Antimicrobial Pyrano[2,3-d]Pyrimidines
- Activity : Compounds like 10,11-dihydro-3-methoxy-9-methyl-12-(p-chlorophenyl)-12H-naphtho[2,1-b]pyran[2,3-d]pyrimidine-11-one (5) show promising antibacterial effects .
- Structural Relevance : The trifluoromethyl group in the target compound may similarly enhance activity by increasing membrane permeability, though direct data are unavailable .
Antiviral Pyrimidine Derivatives
- Substitution Effects: Cycloalkyl groups on 2-amino-4-(hydroxyalkylamino)pyrimidines improve anti-influenza activity . The trifluoromethylphenyl group’s hydrophobicity might similarly enhance viral entry inhibition, but this requires validation .
Biological Activity
2-Amino-4-(2-trifluoromethylphenyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H8F3N3
- Molecular Weight : 251.20 g/mol
The synthesis typically involves multi-step reactions starting from readily available pyrimidine derivatives, followed by the introduction of the trifluoromethyl group and subsequent amination processes. Various synthetic routes have been optimized to improve yield and purity, focusing on minimizing environmental impact and maximizing efficiency.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these activities are often in the low micromolar range, suggesting potent efficacy.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various assays. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The IC50 values for COX-2 inhibition were reported to be around 0.04 µmol, comparable to standard anti-inflammatory drugs like celecoxib.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory pathways.
- Receptor Interaction : It is hypothesized that the trifluoromethyl group enhances binding affinity to certain receptors, thereby modulating cellular responses.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the pyrimidine ring significantly influence biological activity:
- Trifluoromethyl Substitution : The presence of the trifluoromethyl group is crucial for enhancing antimicrobial potency.
- Amino Group Positioning : The position of the amino group affects solubility and interaction with biological targets.
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against clinical isolates of Mycobacterium tuberculosis, demonstrating sub-micromolar activity and selectivity over non-target bacteria. This suggests potential as a novel anti-tubercular agent.
- In Vivo Anti-inflammatory Activity : In animal models, administration of this compound resulted in significant reduction of edema in carrageenan-induced paw edema tests, indicating its therapeutic potential in treating inflammatory conditions.
Q & A
Q. How can membrane separation technologies improve large-scale purification of this compound?
- Methodological Answer : Employ nanofiltration (MWCO 200–300 Da) to remove low-MW impurities. Optimize transmembrane pressure (3–5 bar) and cross-flow velocity. Compare yield/purity with traditional methods like crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
